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Compound of Interest

Compound Name: Gl 181771

Cat. No.: B607635

An Overview of the CCK-1 Agonist GI 181771 and its Role in Gastrointestinal Function

GI1 181771, also known as Gl 181771X, is a potent and selective non-peptidergic agonist of the
cholecystokinin-1 (CCK-1) receptor.[1] As a 1,5-benzodiazepine derivative, it has been
investigated for its therapeutic potential in modulating gastrointestinal functions, particularly in
the context of satiety and obesity.[1][2] This technical guide provides a comprehensive
overview of the pharmacodynamics of Gl 181771, detailing its mechanism of action, effects on
gastric motility, and the experimental protocols used in its evaluation.

Mechanism of Action: Targeting the CCK-1 Receptor

Gl 181771 exerts its effects by selectively activating the CCK-1 receptor, a G protein-coupled
receptor predominantly found in the gastrointestinal system.[1][3] The natural ligand for this
receptor is cholecystokinin (CCK), a peptide hormone released from enteroendocrine I-cells in
the proximal small intestine in response to dietary fat and protein.[2]

Activation of peripheral CCK-1 receptors on vagal afferent fibers and the pyloric sphincter is
thought to be the primary mechanism through which Gl 181771 influences gastrointestinal
function and food intake.[1] This stimulation of vagal afferent fibers results in reflex inhibition of
gastric motility and gastric acid secretion.[1] Notably, GI 181771 is a full agonist of the CCK-1
receptor and does not exhibit any activity at the CCK-B receptor, nor does it possess classic
benzodiazepine properties.[1]
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Simplified signaling pathway of GI 181771.

Pharmacodynamic Effects on Gastric Function

Clinical studies have demonstrated that GI 181771 significantly impacts gastric emptying and
volume. The primary effects observed are a delay in the emptying of solids from the stomach

and an increase in fasting gastric volume.

Quantitative Data from Clinical Trials

A randomized, double-blind, placebo-controlled study in 61 healthy men and women
investigated the effects of different doses of GI 181771.[4] The key findings are summarized in
the tables below.

Table 1: Effect of GI 181771 on Gastric Emptying of Solids[4]
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Treatment Group Effect on Gastric Emptying p-value
Overall GI 181771 Group effect observed <0.01
1.5 mg oral solution Significantly delayed <0.01
5.0 mg tablet Did not reach significance 0.052

Table 2: Effect of GI 181771 on Fasting and Postprandial Gastric Volumes[4]

. Overall Group Effect (p- Effect of 1.5 mg oral
Gastric Volume ]
value) solution (p-value)
Fasting 0.036 Increased (0.035)
Postprandial 0.015 Not significantly altered (0.056)

These results indicate a dose-dependent effect of GI 181771 on gastric motility, with the 1.5 mg
oral solution demonstrating the most significant pharmacodynamic effects.[4] The
pharmacokinetic profiles showed the highest area under the curve over 4 hours for the 1.5 mg
solution.[4]

Satiety and Food Intake

Cholecystokinin is a well-established satiety signal, acting to reduce meal size.[3][5] By
mimicking the action of endogenous CCK, Gl 181771 was hypothesized to induce satiety and
lead to weight loss. While it has been shown to reduce food intake in rats, clinical trials in
overweight or obese patients did not demonstrate a significant effect on body weight or waist
circumference.[1][5] This suggests that while CCK-1 agonism can influence short-term satiety,
it may not play a central role in long-term energy balance in humans.[5]

Experimental Protocols

The primary clinical trial assessing the pharmacodynamics of Gl 181771 employed a rigorous
methodology to evaluate its effects on gastric function.

Study Design
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The study was a randomized, gender-stratified, double-blind, double-dummy, placebo-
controlled, parallel-group trial involving 61 healthy male and female participants.[4] Participants
were randomly assigned to one of four dose levels of GI 181771 (0.1 mg, 0.5 mg, and 1.5 mg
as an oral solution, and a 5.0 mg tablet) or a placebo.[4]

Key Methodologies

e Gastric Emptying of Solids: Assessed using scintigraphy.[4]

o Gastric Volume: Measured by (99m)Tc-single photon emission computed tomographic
(SPECT) imaging.[4]

o Maximum Tolerated Volume: Determined using the liquid food product Ensure.[4]
o Postprandial Symptoms: Nausea, bloating, fullness, and pain were monitored.[4]

Each participant underwent these assessments on three separate study days, receiving their
randomly assigned treatment on each day.[4] Adverse effects and overall safety were
continuously monitored.[4]
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Workflow of the clinical trial evaluating GI 181771.

Safety and Tolerability
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In the study of healthy volunteers, Gl 181771 exhibited an acceptable safety profile.[4] The
adverse effects reported were predominantly gastrointestinal in nature and occurred in a
minority of participants.[4] A separate 24-week trial in 701 obese patients also found that while
gastrointestinal side effects were more common with Gl 181771X than with placebo, no
significant hepatobiliary or pancreatic abnormalities were observed.[5]

Conclusion

The CCK-1 agonist GI 181771 demonstrates clear pharmacodynamic effects on the
gastrointestinal system, primarily by delaying gastric emptying of solids and increasing fasting
gastric volume. These effects are mediated through its agonist activity at the CCK-1 receptor,
mimicking the physiological actions of endogenous cholecystokinin. While effective in
modulating gastric function and showing an acceptable safety profile, its utility as a long-term
weight-loss agent has not been established in clinical trials. Further research could explore its
potential in managing conditions characterized by rapid gastric emptying or as a tool to further
understand the role of the CCK-1 receptor in human physiology.
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181771]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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